2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide
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Overview
Description
2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Mechanism of Action
Mode of Action
The mode of action of 2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide The compound’s interaction with its targets and the resulting changes are subject to further investigation .
Biochemical Pathways
The biochemical pathways affected by This compound More detailed studies are needed to elucidate these pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Further pharmacokinetic studies are needed to determine these properties .
Result of Action
The molecular and cellular effects of the action of This compound Additional research is necessary to describe these effects .
Biochemical Analysis
Biochemical Properties
This compound interacts with various biomolecules. It is a highly selective antagonist of ERβ, possessing 36-fold selectivity for ERβ over ERα . It has been used in scientific research to study the function of this receptor .
Cellular Effects
2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide has significant effects on various types of cells. For instance, it has been found to significantly enhance cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules. As a silent antagonist of ERβ, it blocks the augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyrazolo[1,5-a]pyrimidine derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This can include the use of microwave-assisted synthesis to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Industry: Used in the development of new materials with unique photophysical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Trifluoromethyl-substituted compounds: These compounds contain the trifluoromethyl group, which can enhance their biological activity and stability.
Uniqueness
2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical properties. This makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2/c1-10(25-12-5-3-2-4-6-12)15(24)21-11-8-20-14-7-13(16(17,18)19)22-23(14)9-11/h2-10H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTXWMBSTQISOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN2C(=CC(=N2)C(F)(F)F)N=C1)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.